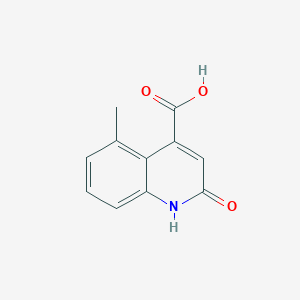
2-(Trifluoromethyl)piperazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)piperazine-1-carboxylic acid is a chemical compound with the molecular formula C6H9F3N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group (CF3) attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)piperazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine with trifluoromethylating agents under controlled conditions. For example, the reaction of piperazine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Trifluoromethyl)piperazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research into the compound’s pharmacological effects has shown promise in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)piperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)piperazine: Similar in structure but lacks the carboxylic acid group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a piperazine ring.
Uniqueness
2-(Trifluoromethyl)piperazine-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C6H9F3N2O2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)4-3-10-1-2-11(4)5(12)13/h4,10H,1-3H2,(H,12,13) |
InChI Key |
QZBODGMOPHYUET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)

![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)







![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)

